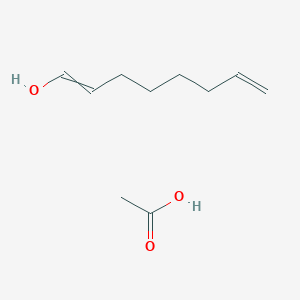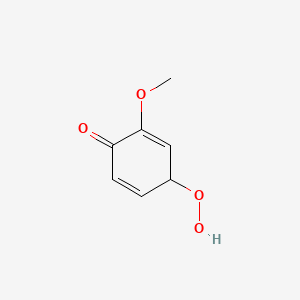![molecular formula C21H17NS B12540467 Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- CAS No. 669089-45-6](/img/structure/B12540467.png)
Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- is a polynuclear azaheterocycle with an extended π-π conjugation. . The compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- typically involves a multi-step process. One common method includes the quaternization of a nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction . This method is efficient and allows for the incorporation of various substituents to modify the compound’s properties.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.
化学反应分析
Types of Reactions
Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by heterogeneous cobalt oxide or titanium dioxide under mild conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are common, facilitated by catalysts such as copper or iron.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Cobalt oxide, titanium dioxide
Reducing agents: Hantzsch esters
Catalysts: Copper, iron, and cobalt compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinoline derivatives, while reduction reactions produce deoxygenated N-heterocycles .
科学研究应用
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating various types of cancer, including leukemia and melanoma.
Industry: Utilized in the development of opto-electronic devices and agricultural chemicals.
作用机制
The mechanism of action of Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- involves its interaction with molecular targets and pathways within cells. The compound’s extended π-π conjugation allows it to intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, it can inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties .
相似化合物的比较
Similar Compounds
3-Methylbenzo[f]quinoline: Shares a similar core structure but lacks the methylthio phenyl substituent.
Benzoquinoline derivatives: Various derivatives exhibit different biological activities and chemical reactivities.
Uniqueness
Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- is unique due to its specific substituents, which enhance its biological activity and chemical reactivity. The presence of the methylthio phenyl group contributes to its selective anticancer activity, making it a promising candidate for therapeutic applications .
属性
CAS 编号 |
669089-45-6 |
|---|---|
分子式 |
C21H17NS |
分子量 |
315.4 g/mol |
IUPAC 名称 |
1-methyl-3-(4-methylsulfanylphenyl)benzo[f]quinoline |
InChI |
InChI=1S/C21H17NS/c1-14-13-20(16-7-10-17(23-2)11-8-16)22-19-12-9-15-5-3-4-6-18(15)21(14)19/h3-13H,1-2H3 |
InChI 键 |
SRGUWVLWPHLGAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Oxan-2-yl)oxy]pyridine](/img/structure/B12540401.png)
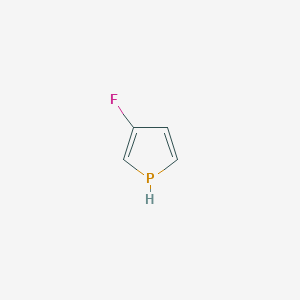
![1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B12540429.png)
![Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-](/img/structure/B12540431.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one](/img/structure/B12540437.png)
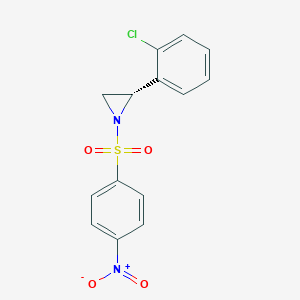
![3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B12540444.png)
![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)
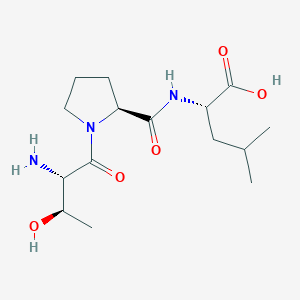
![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene](/img/structure/B12540469.png)
